
6-Methoxy-4-(p-tolylmercapto)quinaldine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid catalyst, while methylation can be performed using methyl iodide and a base.
Industrial Production Methods
Industrial production of 6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of the quinoline ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide), and solvents like dichloromethane.
Major Products Formed
Oxidation: Quinoline N-oxides, sulfoxides, and sulfones.
Reduction: Reduced quinoline derivatives and thiols.
Substitution: Halogenated quinolines and various substituted quinoline derivatives.
Scientific Research Applications
6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. Additionally, it may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-6-methyl-4-phenylquinoline
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic applications and chemical transformations.
Properties
CAS No. |
5431-56-1 |
|---|---|
Molecular Formula |
C18H18ClNOS |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
6-methoxy-2-methyl-4-(4-methylphenyl)sulfanylquinoline;hydrochloride |
InChI |
InChI=1S/C18H17NOS.ClH/c1-12-4-7-15(8-5-12)21-18-10-13(2)19-17-9-6-14(20-3)11-16(17)18;/h4-11H,1-3H3;1H |
InChI Key |
VQEIKFLMTDCHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
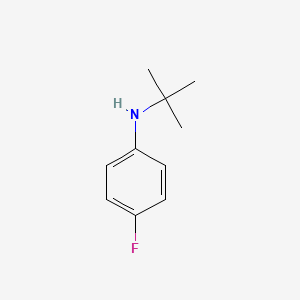
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)
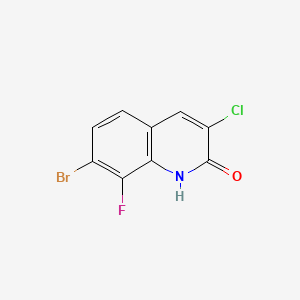
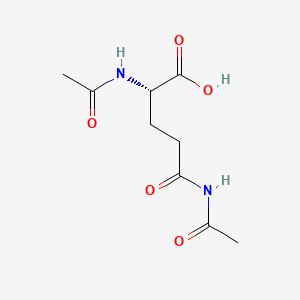


![1-Oxa-9-azaspiro[5.5]undecan-3-ol](/img/structure/B14017092.png)
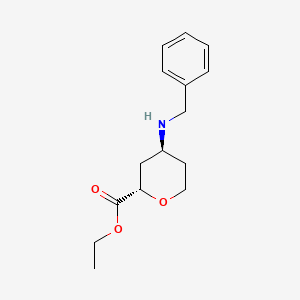
![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)

![Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-](/img/structure/B14017121.png)
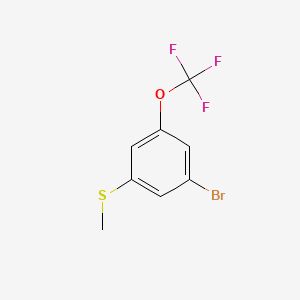
![7-Chlorothieno[2,3-C]pyridine-2-carbonitrile](/img/structure/B14017128.png)
